2,3-Difluorophenyl Efinaconazole Diol
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Overview
Description
2,3-Difluorophenyl Efinaconazole Diol: is a chemical compound with the molecular formula C12H13F2N3O2 and a molecular weight of 269.25 g/mol . It is a derivative of Efinaconazole, an antifungal agent used primarily in the treatment of onychomycosis, a fungal infection of the nails . The compound is characterized by the presence of two fluorine atoms on the phenyl ring and a diol group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorophenyl Efinaconazole Diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated phenyl compound.
Fluorination: The phenyl ring is fluorinated at the 2 and 3 positions using a fluorinating agent like .
Formation of Diol: .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled reaction conditions.
Purification: Advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorophenyl Efinaconazole Diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol to other alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or under acidic conditions.
Reduction: Reagents such as or .
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives .
Scientific Research Applications
2,3-Difluorophenyl Efinaconazole Diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating fungal infections and other diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Difluorophenyl Efinaconazole Diol is similar to that of Efinaconazole. It functions as an azole antifungal by inhibiting the enzyme lanosterol 14α-demethylase . This inhibition disrupts the biosynthesis of ergosterol , a crucial component of fungal cell membranes, leading to cell membrane dysfunction and ultimately fungal cell death . The molecular targets include the cytochrome P450 51 enzyme, which is essential for ergosterol synthesis .
Comparison with Similar Compounds
Efinaconazole: The parent compound, used as an antifungal agent.
Fluconazole: Another azole antifungal with a similar mechanism of action.
Itraconazole: A triazole antifungal used to treat various fungal infections.
Uniqueness: 2,3-Difluorophenyl Efinaconazole Diol is unique due to the presence of the diol group and the specific fluorination pattern on the phenyl ring. These structural features contribute to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C12H13F2N3O2 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(2R,3R)-2-(2,3-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)9-3-2-4-10(13)11(9)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12-/m1/s1 |
InChI Key |
DKUKDROAKHWVTM-PRHODGIISA-N |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C(=CC=C2)F)F)O)O |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C(=CC=C2)F)F)O)O |
Origin of Product |
United States |
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